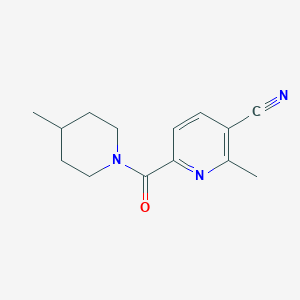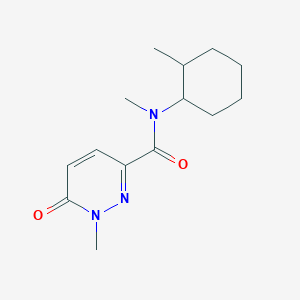
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMOCN or GSK-3 inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
作用机制
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide works by inhibiting the activity of GSK-3, a serine/threonine protein kinase that plays a crucial role in various cellular processes. GSK-3 is involved in various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the Hedgehog signaling pathway. Inhibition of GSK-3 activity by N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide leads to the activation of these signaling pathways, resulting in various cellular responses, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of GSK-3 activity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide inhibits the activity of GSK-3, leading to the activation of various signaling pathways involved in various cellular processes.
2. Induction of Apoptosis: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting GSK-3 activity.
3. Improvement of Insulin Sensitivity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent Inhibitor: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide is a potent inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various cellular processes.
2. Specificity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to be specific for GSK-3, making it a valuable tool for studying the role of GSK-3 in various signaling pathways.
Limitations:
1. Toxicity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to be toxic at high concentrations, making it challenging to use in in vivo experiments.
2. Solubility: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has limited solubility in water, making it challenging to use in certain experimental setups.
未来方向
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several potential future directions, including:
1. Development of Novel GSK-3 Inhibitors: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide can serve as a starting point for the development of novel GSK-3 inhibitors with improved potency, specificity, and solubility.
2. Clinical Trials: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has shown promising results in preclinical studies for the treatment of various diseases, including neurodegenerative diseases and cancer. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Mechanistic Studies: Further mechanistic studies are needed to understand the role of GSK-3 in various cellular processes and the potential therapeutic applications of GSK-3 inhibitors, including N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide.
合成方法
The synthesis of N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide involves several steps, starting from the reaction of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine. The next step involves the reaction of 2-acetamido-3-methylpyridine with 2-methylcyclohexanone in the presence of sodium hydride to form N-(2-methylcyclohexyl)-2-acetamido-3-methylpyridine. The final step involves the reaction of N-(2-methylcyclohexyl)-2-acetamido-3-methylpyridine with dimethylformamide dimethyl acetal and trifluoroacetic acid to form N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide.
科学研究应用
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Treatment of Neurodegenerative Diseases: GSK-3 plays a crucial role in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has shown promising results in the treatment of these diseases by inhibiting GSK-3 activity.
2. Treatment of Cancer: GSK-3 is involved in various signaling pathways that play a crucial role in the development and progression of cancer. N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to inhibit GSK-3 activity and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
3. Treatment of Diabetes: GSK-3 plays a crucial role in insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes. N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
属性
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-6-4-5-7-12(10)16(2)14(19)11-8-9-13(18)17(3)15-11/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWIGASDJAVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

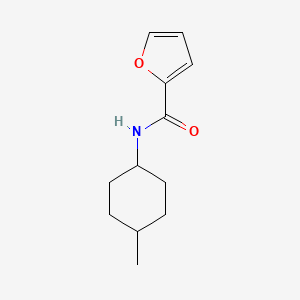

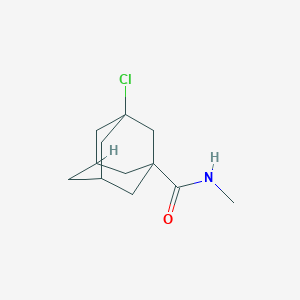
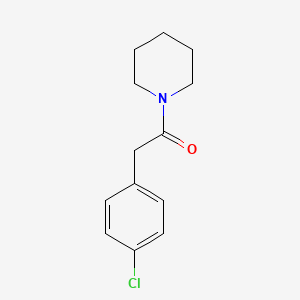
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
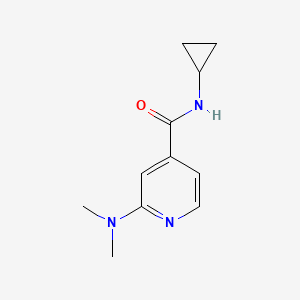
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
